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Introduction
The 306-N16B is a novel, synthetic ionizable cationic lipid that has emerged as a critical

component in the development of lipid nanoparticles (LNPs) for targeted drug delivery.[1] Its

defining characteristic is the ability to formulate LNPs that selectively deliver messenger RNA

(mRNA) payloads to the lungs, particularly targeting pulmonary endothelial cells, following

systemic intravenous administration.[1][2] This lung-specific tropism represents a significant

advancement over conventional LNP systems, which primarily accumulate in the liver and

spleen, thereby opening new therapeutic avenues for a range of pulmonary diseases, including

genetic disorders like lymphangioleiomyomatosis (LAM) and applications in genome editing.[2]

[3]

This technical guide provides a comprehensive overview of the 306-N16B lipid, detailing its

physicochemical properties, mechanism of action, experimental protocols for formulation and

analysis, and a summary of its application in preclinical therapeutic models.

Physicochemical and Formulation Characteristics
The unique structure of 306-N16B is central to its function. Key identification and formulation

parameters are summarized below.

Table 1: Core Physicochemical Properties of 306-N16B
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Parameter Value Reference(s)

CAS Number 2803699-70-7 [1]

Molecular Formula C75H151N7O4S8 [1]

Molecular Weight 1471.6 g/mol [1]

Purity ≥98% N/A

Formulation
Supplied as a solution in

ethanol
[1]

Solubility
Soluble in Ethanol and

Methanol
[1]

Storage -20°C [1]

Stability ≥ 24 months [1]

Table 2: LNP Formulation and Physicochemical
Characteristics

Parameter Value Reference(s)

Lipid Molar Ratio

50:10:38.5:1.5 (306-N16B :

DSPC : Cholesterol : DMG-

PEG)

[4]

Apparent pKa
Not reported in reviewed

literature

Particle Size (Z-avg) ~100 nm (typical) [5]

Polydispersity Index (PDI)
< 0.3 (typical for LNP

formulations)
N/A

mRNA Encapsulation

Efficiency

> 80-90% (typical for LNP

formulations)
[6]

Lipid:mRNA Weight Ratio ~10:1 (typical) [7]

N:P Molar Ratio ~6 (typical) [7]
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Note: Specific quantitative values for pKa, particle size, PDI, and encapsulation efficiency for

LNPs formulated exclusively with 306-N16B were not explicitly detailed in the primary literature

reviewed. The values provided are typical for similar LNP systems and are considered industry-

standard targets.[5][6][7]

Mechanism of Lung-Selective Targeting
The organ-specific tropism of 306-N16B LNPs is a departure from the default liver

accumulation of many nanoparticle systems. This selectivity is attributed to a combination of its

chemical structure and the subsequent biological interactions in circulation.

The core structural feature responsible for lung targeting is the presence of an amide bond in

the lipid tail of the N-series lipids, to which 306-N16B belongs.[3] This contrasts with O-series

lipids, such as 306-O12B, which contain an ester bond and preferentially target the liver.[2]

Upon intravenous injection, LNPs are rapidly coated with plasma proteins, forming a "protein

corona" that dictates their biological fate. The distinct surface chemistry of 306-N16B LNPs

leads to the adsorption of a unique protein profile. Proteomic analysis has shown that the

corona of lung-targeting 306-N16B LNPs is enriched with proteins like serum albumin and

fibrinogen, whereas liver-targeting LNPs tend to adsorb Apolipoprotein E (ApoE), which

facilitates uptake by hepatocytes.[2] This differential protein adsorption is believed to mediate

the specific uptake by pulmonary endothelial cells.
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Fig. 1: Proposed mechanism for lung-selective targeting of 306-N16B LNPs.

Experimental Protocols
The following sections describe generalized yet detailed protocols for the formulation,

characterization, and in vivo evaluation of 306-N16B LNPs, based on established

methodologies in the field.
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LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes the rapid formulation of LNPs using a microfluidic device, which allows

for controlled and reproducible nanoprecipitation.

Preparation of Stock Solutions:

Lipid Phase: Dissolve 306-N16B, DSPC, Cholesterol, and DMG-PEG in 100% ethanol at a

molar ratio of 50:10:38.5:1.5. The total lipid concentration is typically between 10-25 mM.

[4]

Aqueous Phase: Dilute the mRNA payload in an acidic aqueous buffer (e.g., 25-50 mM

sodium acetate or sodium citrate, pH 4.0) to the desired concentration.[7]

Microfluidic Mixing:

Prime the microfluidic device (e.g., NanoAssemblr Benchtop) with ethanol and then with

the aqueous buffer.

Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

Pump the lipid-ethanol solution and the mRNA-aqueous solution through separate inlets of

the microfluidic mixing cartridge. The rapid mixing induces a change in solvent polarity,

causing the lipids to self-assemble and encapsulate the mRNA.

Purification and Buffer Exchange:

Collect the resulting nanoparticle suspension.

Dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at

least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and

exchange the buffer to a physiological pH.

Sterilization and Storage:

Filter the final LNP formulation through a 0.22 µm sterile filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Fig. 2: General workflow for the formulation of 306-N16B LNPs.

LNP Characterization Protocols
Particle Size and Polydispersity Index (PDI):

Dilute the LNP sample in PBS (pH 7.4).

Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering

(DLS) (e.g., Malvern Zetasizer).

Acceptable parameters are typically a particle size of 80-150 nm and a PDI < 0.3.[2]

mRNA Encapsulation Efficiency (EE):
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Use a Quant-iT RiboGreen assay or similar fluorescence-based kit.[8]

Prepare two sets of LNP samples diluted in TE buffer.

To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all

mRNA. This measures total mRNA.[8]

The other set remains untreated to measure only the free (unencapsulated) mRNA.

Measure the fluorescence of both sets and a standard curve of free mRNA.

Calculate EE% using the formula: EE% = (Total mRNA - Free mRNA) / Total mRNA * 100.

In Vivo Evaluation Protocol (Murine Model)
Animal Model: Use appropriate mouse strains (e.g., BALB/c for general expression studies,

or transgenic lines like Ai14 for Cre-recombinase studies).[2]

Administration: Administer the 306-N16B LNP formulation via tail vein injection. Dosages

typically range from 0.75 mg/kg to 1.67 mg/kg of total encapsulated RNA.[2][9]

Time Points: Euthanize animals at desired time points post-injection (e.g., 4-6 hours for peak

expression, or longer for therapeutic effect studies).[2]

Analysis:

Biodistribution: Harvest major organs (lung, liver, spleen, heart, kidney), and quantify

reporter gene expression (e.g., luciferase, tdTomato) using an in vivo imaging system

(IVIS) or by performing quantitative PCR (qPCR) for the delivered mRNA.[2]

Cell-Specific Targeting: Prepare single-cell suspensions from harvested lungs and use

flow cytometry with cell-specific markers (e.g., CD31 for endothelial cells) to quantify

transfection in different cell populations.[2]

Protein Expression: Perform Western blot analysis on tissue lysates to confirm the

translation of the delivered mRNA into the therapeutic protein.[10]
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Fig. 3: Standard workflow for in vivo evaluation of 306-N16B LNPs.

Applications and In Vivo Efficacy
Gene Replacement Therapy for
Lymphangioleiomyomatosis (LAM)
306-N16B LNPs have been successfully used in a preclinical model of LAM, a lung disease

caused by mutations in the Tsc2 tumor suppressor gene.[3] By formulating LNPs containing

both 306-N16B and the liver-targeting 306-O12B, researchers delivered Tsc2 mRNA to reduce

tumor burden in a mouse model of pulmonary LAM, demonstrating a remarkable therapeutic

effect.[1][3]

Table 3: In Vivo Efficacy for Cell-Specific Targeting
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Payload Dose
Target Cell
Type

% of Target
Cells
Transfected

Reference

Cre mRNA 0.75 mg/kg
Pulmonary

Endothelial Cells
33.6% [2]

Cre mRNA 0.75 mg/kg
Pulmonary

Epithelial Cells
1.5% [2]

Cre mRNA 0.75 mg/kg
Pulmonary

Macrophages
1.9% [2]

Codelivery of CRISPR/Cas9 for Genome Editing
306-N16B LNPs are also capable of delivering the larger Cas9 mRNA along with a single-guide

RNA (sgRNA) for in vivo genome editing.[10] In a study using Ai14 transgenic mice, co-delivery

of Cas9 mRNA and sgLoxP via 306-N16B LNPs successfully activated tdTomato expression.[2]

Interestingly, the strong lung selectivity was somewhat diminished during co-delivery, with weak

but detectable expression also observed in the liver.[2] This suggests that the cargo type and

size may influence the biodistribution profile of the LNP.

Table 4: In Vivo Genome Editing Application

Payload
Dose (Total
RNA)

Target
Primary
Organ(s) of
Activity

Reference

Cas9 mRNA +

sgLoxP
1.67 mg/kg

Activate

tdTomato

expression

Lung (strong),

Liver (weak)
[2][10]

Conclusion
The 306-N16B ionizable lipid is a powerful tool for overcoming a major hurdle in RNA

therapeutics: extrahepatic delivery. Its unique amide-based structure facilitates the formation of

LNPs that can selectively and efficiently deliver mRNA payloads to the lungs. Preclinical

studies have validated its potential for treating genetic lung diseases and for in vivo genome
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editing. Further research to elucidate its precise pKa, optimize formulation parameters, and

fully understand the LNP-protein corona interactions will continue to refine its application and

accelerate the development of novel, lung-targeted mRNA therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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